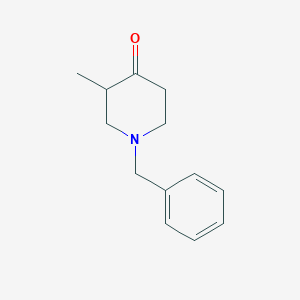
1-ベンジル-3-メチルピペリジン-4-オン
概要
説明
1-Benzyl-3-methyl-4-piperidone (BMMP) is a synthetic compound that has been studied extensively for its potential medicinal and industrial applications. BMMP is a white, crystalline powder that is insoluble in water and has a melting point of 170°C. It is a member of the piperidone family of compounds, which are derivatives of piperidine, a cyclic amine. BMMP has been studied as a potential drug for the treatment of various diseases and disorders, as well as for its potential use as a chemical intermediate in the production of other compounds.
科学的研究の応用
薬理学:潜在的な治療薬の合成
「1-ベンジル-3-メチルピペリジン-4-オン」は、さまざまな治療薬の合成における前駆体として特定されています。 その構造は、鎮痛剤や抗精神病薬などの潜在的な薬理作用を有する化合物の開発において極めて重要です . この化合物は、安定で生物学的に活性な誘導体を形成する多様性を持つため、創薬と発見において貴重な資産となります。
有機合成:複雑な分子の中間体
有機化学では、「1-ベンジル-3-メチルピペリジン-4-オン」は、複雑な有機分子の合成における中間体として機能します。 その反応性により、さまざまな化学構造を構築することができ、それらは特定の用途に合わせて特性を強化するためにさらに改変できます . この化合物は、タンパク質キナーゼ阻害活性を持つことが知られているピロロ[2,3-d]ピリミジン化合物の合成に特に有用です .
医薬品化学:創薬と分析
この化合物は、医薬品化学において重要な役割を果たしており、分析方法の開発、方法のバリデーション、および新規医薬品承認申請(ANDA)の品質管理アプリケーションにおける基準物質として使用されています。 これは、商業生産中の医薬品製品の純度、効力、品質を確保するために不可欠です .
生化学:分析研究
「1-ベンジル-3-メチルピペリジン-4-オン」は、生化学における分析研究に使用されています。これは、生化学化合物を特徴付けるための基準点を提供し、規制ガイドラインに準拠した分析方法の開発を支援します。 これは、生化学研究と診断のための正確で信頼性の高いデータを確保します .
工業用途:化学製造
工業的には、「1-ベンジル-3-メチルピペリジン-4-オン」は、触媒または試薬として機能する可能性のある化学品の製造に使用されます。 その化学的特性は、さまざまな工業プロセスで、所望の特性を持つ材料を合成するために活用されます .
材料科学:研究開発
材料科学の分野では、「1-ベンジル-3-メチルピペリジン-4-オン」は、新しい材料の開発を目的とした研究開発に貢献しています。 さまざまな材料マトリックスに組み込むことで、新規な特性と用途を持つ材料の発見につながる可能性があります .
作用機序
Mode of Action
Like many organic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight (20328 g/mol) suggests that it may be absorbed in the gastrointestinal tract following oral administration . The compound’s lipophilicity and water solubility, which influence its distribution and excretion, are also important factors to consider .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-methylpiperidin-4-one. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals . Furthermore, the compound’s efficacy may be influenced by the physiological and pathological state of the organism in which it is administered.
Safety and Hazards
When handling 1-Benzyl-3-methyl-4-piperidone, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .
将来の方向性
While specific future directions for 1-Benzyl-3-methyl-4-piperidone are not mentioned in the search results, its use in the synthesis of Fentanyl analogs suggests potential applications in the development of new analgesics .
Relevant Papers
Several papers have been published on 1-Benzyl-3-methyl-4-piperidone, including studies on its synthesis , its use in the preparation of Fentanyl analogs , and its chemical and physical properties .
生化学分析
Biochemical Properties
It is known that this compound can be used as an intermediate in the preparation of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases . This suggests that 1-Benzyl-3-methylpiperidin-4-one may interact with enzymes and proteins involved in kinase signaling pathways.
Cellular Effects
Some related compounds have been shown to have cytotoxic effects on human cervical carcinoma (HeLa) cells
Molecular Mechanism
As an intermediate in the synthesis of kinase inhibitors , it may exert its effects through interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression
Metabolic Pathways
Tertiary aliphatic amines, a group to which this compound belongs, are known to be biotransformed into tertiary amine oxides
特性
IUPAC Name |
1-benzyl-3-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQAJYCAXPHYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956224 | |
| Record name | 1-Benzyl-3-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34737-89-8 | |
| Record name | 1-Benzyl-3-methylpiperidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34737-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-methyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034737898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-3-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-benzyl-3-methyl-4-piperidone in the synthesis described in the research paper?
A1: 1-Benzyl-3-methyl-4-piperidone serves as a crucial starting material in the synthesis of various 4,4-disubstituted piperidine analogs of (±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide []. The researchers utilize its reactivity to introduce aniline and cyanide, ultimately leading to the formation of key nitrile intermediates (2A and 2B) []. These intermediates are then further modified to generate the desired piperidine analogs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


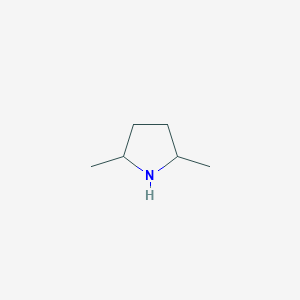
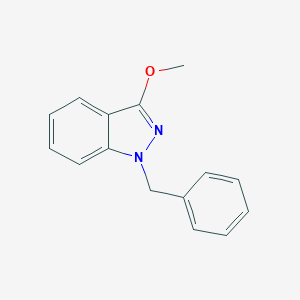


![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)
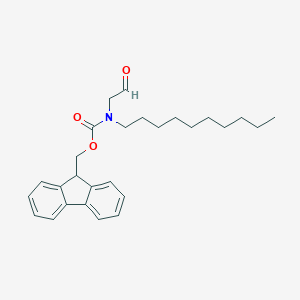
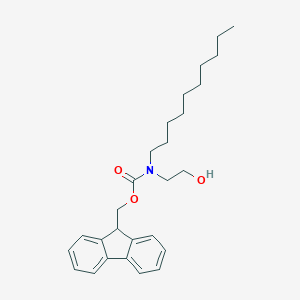
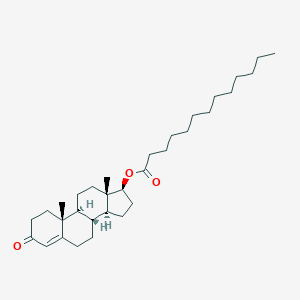


![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
